molecular formula C12H14N2O3 B2804958 (2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1955548-88-5

(2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B2804958
CAS No.: 1955548-88-5
M. Wt: 234.255
InChI Key: DJIVEMPXVXHZAE-GXSJLCMTSA-N
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Description

The compound “(2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid” (CAS: 33224-01-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . Its structure features a pyridin-3-yl substituent at the C2 position, a methyl group at the N1 position, and a carboxylic acid moiety at C3. The compound is stored under an inert atmosphere at room temperature , and its hazard profile includes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Notably, it has been listed as discontinued in commercial catalogs, suggesting challenges in production or application .

Properties

IUPAC Name

(2S,3S)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-14-10(15)6-9(12(16)17)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,2,6H2,1H3,(H,16,17)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIVEMPXVXHZAE-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: This step often involves the use of pyridine derivatives and coupling reactions.

    Addition of the Ethyl Group: Alkylation reactions are commonly employed to introduce the ethyl group.

    Oxidation and Carboxylation: These steps are necessary to introduce the keto and carboxylic acid functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or nucleophiles.

    Coupling Reactions: Catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

  • Structure : Simpler pyrrolidine derivative lacking the pyridin-3-yl substituent.
  • Molecular Formula: C₇H₉NO₃; Molecular Weight: 155.15 g/mol .
  • This compound serves as a baseline for evaluating the role of aromatic substituents in the target molecule.

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid (14{4,5})

  • Structure : Features a benzodioxol group and trifluoromethylphenyl urea substituent.
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅; Molecular Weight: 465.42 g/mol .
  • Synthesis : Achieved 68% crude yield with >99% purity (LC) .
  • Its higher molecular weight (465.42 vs. 220.22 g/mol) suggests distinct solubility and bioavailability profiles.

Physicochemical and Hazard Profiles

Compound Name CAS Molecular Weight Key Substituents Hazard Statements Purity/Yield
(2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid 33224-01-0 220.22 Pyridin-3-yl, methyl H315, H319, H335 Discontinued
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 155.15 None (simpler structure) Not specified 100%
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenyl urea)pyrrolidine-3-carboxylic acid - 465.42 Benzodioxol, trifluoromethylphenyl urea Not specified >99% purity, 68% yield

Key Observations :

  • Hazard Profile : The target compound’s hazards (skin/eye/respiratory irritation) are more explicitly documented than those of the benzodioxol derivative .
  • Synthetic Feasibility : The benzodioxol derivative’s high purity and moderate yield contrast with the discontinued status of the target compound, suggesting scalability or stability issues for the latter .

Notes

  • Data Limitations : Direct empirical data on the ethyl-substituted compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
  • Discontinued Status : The discontinuation of the methyl-substituted compound (CAS: 33224-01-0) may reflect synthetic challenges or suboptimal pharmacokinetic properties .
  • Safety Considerations : Hazard profiles emphasize the need for rigorous handling protocols, particularly for compounds with respiratory or dermal risks .

Biological Activity

(2S,3S)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyridine derivatives. The compound's structure features a pyrrolidine ring with a carboxylic acid and an oxo group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including this compound. In vitro assays using A549 lung adenocarcinoma cells demonstrated that these compounds exhibit significant cytotoxicity. For instance:

CompoundIC50 (µM)Cell LineNotes
1566A549More potent than other derivatives tested
2150A549High selectivity against cancer cells

The structure-dependence of the anticancer activity suggests that modifications to the compound can enhance its efficacy. The presence of functional groups such as free amino groups has been linked to increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Testing against multidrug-resistant strains of Staphylococcus aureus and other pathogens revealed significant inhibitory effects:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation. The ability to induce cytotoxicity in cancer cells while sparing normal cells is particularly noteworthy and suggests a targeted approach to cancer therapy .

Case Studies

A notable case study involved the application of this compound in combination with established chemotherapeutic agents like cisplatin. The combination therapy was found to enhance overall efficacy against A549 cells, indicating potential for use in combination treatment protocols for lung cancer.

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